molecular formula C5H2BrClFNO B567856 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine CAS No. 1312440-86-0

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

Cat. No.: B567856
CAS No.: 1312440-86-0
M. Wt: 226.429
InChI Key: RDZYIIXPSIKYQE-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a heterocyclic aromatic compound that contains bromine, chlorine, fluorine, and hydroxyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine can be achieved through various synthetic routes. One common method involves the halogenation of 4-hydroxypyridine derivatives. For instance, starting with 4-hydroxypyridine, selective bromination, chlorination, and fluorination can be performed using appropriate halogenating agents under controlled conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and reduction reactions can convert it to other functional groups.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Halogenating Agents: For halogenation reactions, reagents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor can be used.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Chloro-5-fluoropyridine
  • 2-Fluoro-5-hydroxypyridine

Uniqueness

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is unique due to the combination of bromine, chlorine, fluorine, and hydroxyl functional groups on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science .

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYIIXPSIKYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279936
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312440-86-0
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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